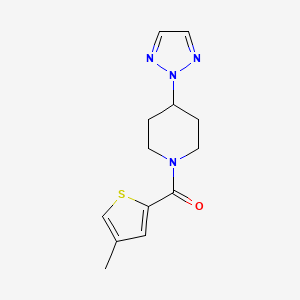
(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone is a useful research compound. Its molecular formula is C13H16N4OS and its molecular weight is 276.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Similar compounds have shown excellent binding affinities to a range of proteins .
Mode of Action
It’s worth noting that compounds with similar structures have demonstrated significant antibacterial and moderate antifungal activities . These activities are often achieved through interactions with bacterial and fungal proteins, leading to inhibition of essential biological processes .
Biochemical Pathways
It’s plausible that the compound interferes with the normal functioning of essential proteins in bacteria and fungi, thereby disrupting their growth and proliferation .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its antimicrobial activity. By interacting with essential proteins in bacteria and fungi, the compound could disrupt critical biological processes, leading to the death of these microorganisms .
生物活性
The compound (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone, with CAS number 2034473-63-5, is a novel synthetic derivative featuring a triazole ring and a piperidine moiety. Its structural characteristics suggest potential biological activities that are increasingly relevant in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
- Molecular Formula: C13H16N4OS
- Molecular Weight: 276.36 g/mol
- Structural Features: The compound incorporates a triazole ring known for its diverse biological activities and a piperidine ring which enhances its pharmacological profile.
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit a wide range of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory effects. The specific compound in focus has shown promising results in various in vitro studies.
Antimicrobial Activity
-
Antibacterial Properties:
- Studies have demonstrated that derivatives of triazole exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to the one discussed have been reported to show Minimum Inhibitory Concentrations (MICs) lower than those of standard antibiotics like vancomycin and ciprofloxacin .
- A recent study highlighted the effectiveness of triazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for treating resistant infections .
- Antifungal Properties:
Anticancer Activity
Research into the anticancer properties of 1,2,4-triazole derivatives has revealed their potential as agents in cancer therapy:
- Mechanism of Action: These compounds often act by inhibiting specific enzymes involved in cancer cell proliferation or by inducing apoptosis in tumor cells .
- Case Studies: In vitro studies have indicated that certain triazole-containing compounds can inhibit the growth of cancer cell lines such as breast and lung cancer cells, showcasing IC50 values that suggest substantial cytotoxicity .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially attributed to its structural features:
- Triazole Ring: Known for its ability to interact with various biological targets due to its electron-rich nature.
- Piperidine Moiety: Enhances solubility and bioavailability.
Table 1: Comparison of Biological Activities
| Activity Type | Related Compounds | MIC/IC50 Values |
|---|---|---|
| Antibacterial | Triazole derivatives | < 0.5 μg/mL for MRSA |
| Antifungal | Similar triazoles | 50 μg/mL against Candida |
| Anticancer | Triazole-based hybrids | IC50 < 10 μM for MCF7 |
In Silico Studies
Recent advancements in computational chemistry have allowed for the prediction of biological activities based on molecular descriptors. Tools like SwissADME have been used to evaluate the pharmacokinetic properties of this compound, indicating favorable absorption and distribution profiles .
特性
IUPAC Name |
(4-methylthiophen-2-yl)-[4-(triazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-10-8-12(19-9-10)13(18)16-6-2-11(3-7-16)17-14-4-5-15-17/h4-5,8-9,11H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILSTKNYRMJBMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(CC2)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














